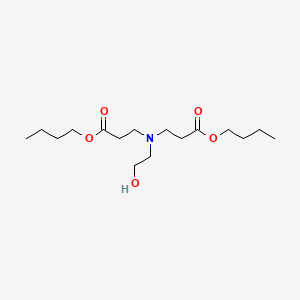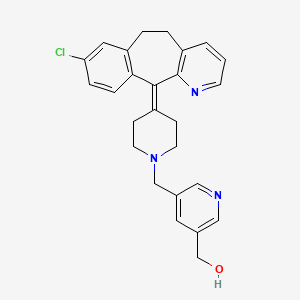
Hydroxymethyl Rupatadine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxymethyl Rupatadine is a derivative of Rupatadine, a second-generation antihistamine and platelet-activating factor antagonist. Rupatadine is primarily used to treat allergic rhinitis and chronic urticaria. The addition of a hydroxymethyl group to Rupatadine can potentially enhance its pharmacological properties, making it a compound of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxymethyl Rupatadine involves the hydroxymethylation of Rupatadine. This process typically includes the reaction of Rupatadine with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is usually maintained between 25°C to 50°C.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxymethyl Rupatadine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of Rupatadine.
Substitution: Formation of various substituted Rupatadine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study the effects of hydroxymethylation on pharmacological properties.
Biology: Investigated for its potential effects on cellular pathways and receptor interactions.
Medicine: Explored for its enhanced antihistamine and anti-inflammatory properties compared to Rupatadine.
Industry: Potential use in the development of new therapeutic agents and formulations.
Mecanismo De Acción
Hydroxymethyl Rupatadine exerts its effects by blocking histamine H1 receptors and platelet-activating factor receptors. This dual antagonism helps reduce allergic symptoms such as nasal congestion, itching, and inflammation. The hydroxymethyl group may enhance the compound’s binding affinity and selectivity for these receptors, leading to improved efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Loratadine: Another second-generation antihistamine with similar H1 receptor antagonism.
Desloratadine: A metabolite of Loratadine with enhanced potency.
Cetirizine: A second-generation antihistamine with similar pharmacological properties.
Uniqueness
Hydroxymethyl Rupatadine is unique due to the presence of the hydroxymethyl group, which can enhance its pharmacological properties. This modification may lead to improved efficacy, reduced side effects, and better patient compliance compared to other similar compounds.
Propiedades
Fórmula molecular |
C26H26ClN3O |
|---|---|
Peso molecular |
432.0 g/mol |
Nombre IUPAC |
[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C26H26ClN3O/c27-23-5-6-24-22(13-23)4-3-21-2-1-9-29-26(21)25(24)20-7-10-30(11-8-20)16-18-12-19(17-31)15-28-14-18/h1-2,5-6,9,12-15,31H,3-4,7-8,10-11,16-17H2 |
Clave InChI |
DVXXHYSDRVAFOY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)CC4=CC(=CN=C4)CO)C5=C1C=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol](/img/structure/B13841445.png)
![[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13841447.png)
![Dimethyl (6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5-diyl)dicarbamate](/img/structure/B13841453.png)
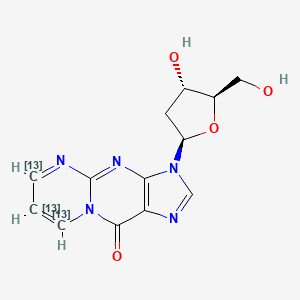

![Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate](/img/structure/B13841472.png)
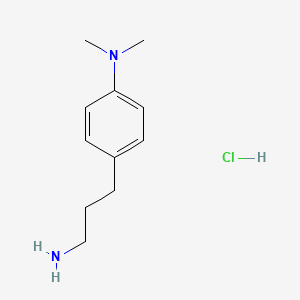
![(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]benzamide](/img/structure/B13841485.png)
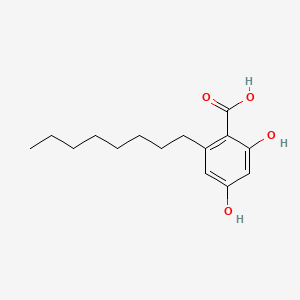
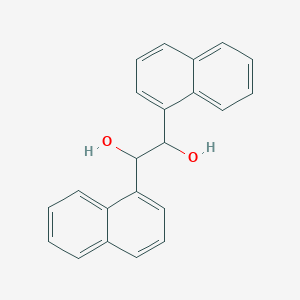
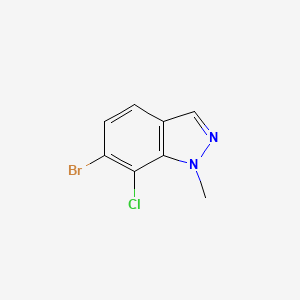
![2-[3-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B13841514.png)
![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate](/img/structure/B13841527.png)
